4-(Methylamino)pyrrolidin-2-one
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Overview
Description
4-(Methylamino)pyrrolidin-2-one is a chemical compound with the molecular formula C5H10N2O. It belongs to the family of pyrrolidinones, which are known for their diverse biological activities and applications in various fields . This compound is also referred to as a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Result of Action
It’s known that 1,3-dihydro-2h-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and we highlight how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, a key structural component of 4-(Methylamino)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including this compound, have been reported to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some studies suggest that pyrrolidin-2-one derivatives may have potential anti-inflammatory, anticancer, and antidepressant effects
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. One study reported that pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity
Metabolic Pathways
It is known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize cost-effective reagents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Methylamino)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
4-(Methylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidinone derivative with similar structural features but different biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that confer unique properties and applications.
Prolinol: A derivative of pyrrolidine with distinct stereochemistry and biological profiles.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to other pyrrolidinone derivatives .
Biological Activity
4-(Methylamino)pyrrolidin-2-one, also known as N-methyl-4-pyrrolidinone, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is characterized by its pyrrolidine ring structure with a methylamino substituent. Its chemical formula is C_5H_10N_2O, and it has a molecular weight of 114.15 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells. In vitro studies demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, including leukemia and breast cancer cells.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cell Cycle Regulation : The compound has been observed to induce G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth. It affects cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, leading to cell cycle dysregulation.
- Apoptotic Pathways : Research indicates that it may activate mitochondrial-dependent apoptotic pathways by modulating key proteins such as AKT and BAD, leading to increased apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects on leukemia cell lines.
- Findings : The compound exhibited an IC50 value of approximately 103 nM against HL-60 cells, indicating potent growth inhibition. Cell cycle analysis revealed significant G2/M arrest and apoptosis induction through down-regulation of AKT signaling pathways .
-
Antimicrobial Activity Evaluation :
- Objective : To assess the antimicrobial efficacy against various bacterial strains.
- Findings : this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activity Summary
Biological Activity | Target/Effect | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Anticancer | HL-60 leukemia cells | 103 | G2/M phase arrest; apoptosis induction |
Antimicrobial | Various bacterial strains | Varies | Disruption of cell wall synthesis |
Properties
IUPAC Name |
4-(methylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQOVRVVPPYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.